Ethyl 6-oxopiperidine-2-carboxylate
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Overview
Description
Ethyl 6-oxopiperidine-2-carboxylate is an organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of ethyl 2-oxo-3-piperidinecarboxylate with suitable reagents under controlled conditions can yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also emphasizes the purification and isolation of the compound to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxopiperidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Ethyl 6-oxopiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-3-piperidinecarboxylate
- 3-Carbethoxy-2-piperidone
- 3-Ethoxycarbonyl-2-piperidone
Uniqueness
Ethyl 6-oxopiperidine-2-carboxylate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications. Its unique reactivity profile allows for the synthesis of diverse derivatives, which can be tailored for various research and industrial purposes .
Biological Activity
Ethyl 6-oxopiperidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique piperidine ring structure, which includes an ethyl ester and a keto group. This configuration allows for diverse chemical reactivity and biological activity. The compound's structure can be summarized as follows:
Property | Description |
---|---|
Chemical Formula | C₉H₁₅NO₃ |
Molecular Weight | 169.23 g/mol |
Functional Groups | Ester (ethyl), Ketone |
Structural Features | Piperidine ring with a keto group |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that modifications to the piperidine ring can enhance binding affinity with biological targets such as enzymes and receptors, which is crucial for optimizing pharmacological effects.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by disrupting cellular processes and interfering with enzyme activity. This mechanism may involve the formation of hydrogen bonds and coordination with metal ions, which influence its biological activity.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular proliferation.
- Cellular Process Disruption : Its interaction with cellular pathways can lead to apoptosis in cancer cells.
- Binding Affinity : Variations in the piperidine structure significantly alter its interaction profile with biological targets, which is essential for its pharmacological applications.
Study on Antimicrobial Activity
In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain.
Anticancer Research Findings
A recent investigation into the anticancer effects of this compound revealed that it significantly reduced the viability of specific cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
6-Hydroxypipecolic Acid | Hydroxyl group at position 6 | Exhibits neuroprotective effects |
Pipecolic Acid | Saturated piperidine ring | Involved in lysine metabolism |
N-Methylpipecolic Acid | Methyl substitution on nitrogen | Enhances blood-brain barrier permeability |
This compound | Ethyl ester and keto group | Versatile applications in synthesis and medicinal chemistry |
Properties
CAS No. |
127274-92-4 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
MNUVAPMABSFWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(=O)N1 |
Origin of Product |
United States |
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